(1-(3-Chlorophenyl)cyclobutyl)methanamine

Pharmaceutical impurity profiling USP reference standards Regioisomer-directed synthesis

(1-(3-Chlorophenyl)cyclobutyl)methanamine (CAS 115816-34-7) is a primary cyclobutylamine building block with a molecular formula of C11H14ClN and a molecular weight of 195.69 g/mol. It features a 3-chlorophenyl substituent on a cyclobutane ring, which provides conformational rigidity compared to open-chain analogs.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
CAS No. 115816-34-7
Cat. No. B174368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Chlorophenyl)cyclobutyl)methanamine
CAS115816-34-7
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2
InChIKeyBPNBKCHIRNFOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (1-(3-Chlorophenyl)cyclobutyl)methanamine (CAS 115816-34-7) and Why Does Its Regioisomeric Identity Matter for Procurement?


(1-(3-Chlorophenyl)cyclobutyl)methanamine (CAS 115816-34-7) is a primary cyclobutylamine building block with a molecular formula of C11H14ClN and a molecular weight of 195.69 g/mol [1]. It features a 3-chlorophenyl substituent on a cyclobutane ring, which provides conformational rigidity compared to open-chain analogs . This compound is established as the critical synthetic precursor to Sibutramine Related Compound B, the USP reference standard for the 3-chloro regioisomeric impurity of the anti-obesity drug sibutramine . As a regiospecifically defined intermediate, its procurement value is directly tied to its ability to generate pharmacopeially mandated impurity standards, distinguishing it from its 2-chloro and 4-chloro isomers which lead to different regulatory reference compounds.

Why Can't You Just Use a Generic Cyclobutylamine or a Different Chloro-Regioisomer Instead of (1-(3-Chlorophenyl)cyclobutyl)methanamine?


The scientific and regulatory requirements for impurity reference standards drive the non-interchangeable demand for (1-(3-chlorophenyl)cyclobutyl)methanamine. Sibutramine is synthesized from the 4-chlorophenyl isomer [1], and its pharmacopeial monograph specifies limits for the 3-chlorophenyl impurity (Sibutramine Related Compound B) . Any attempt to use the 2-chloro or 4-chloro isomer of cyclobutyl methanamine would result in the synthesis of an entirely different derivative (e.g., the ortho-isomer impurity or the active pharmaceutical ingredient itself), which would be ineffective and non-compliant for the required quality control application. Furthermore, the 3-chloro substitution on the phenyl ring creates a unique dipole moment and steric environment that affects both the cyclobutyl ring's puckering dynamics and the molecule's subsequent reactivity, a property not replicated by the 4-chloro analog . Generic substitution therefore fails on both regulatory specificity and chemical property grounds.

Head-to-Head Evidence: Quantifying the Differentiation of (1-(3-Chlorophenyl)cyclobutyl)methanamine for Scientific Selection


Regioisomeric Identity: The Quantitative Case for 3-Chloro vs. 4-Chloro Phenylcyclobutylamines in Pharmacopeial Compliance

The primary procurement driver for (1-(3-chlorophenyl)cyclobutyl)methanamine is its regiospecificity as the sole building block for Sibutramine Related Compound B, a required United States Pharmacopeia (USP) reference standard . In contrast, the 4-chloro isomer (1-(4-chlorophenyl)cyclobutyl)methanamine (CAS 63010-09-3) is the precursor for the active pharmaceutical ingredient sibutramine and a different set of impurities (e.g., USP Sibutramine Related Compound C and D) . The quantitative differentiation lies in the regulatory requirement: the 3-chloro impurity must be resolved and quantified in quality control assays, making its precursor indispensable. The 2-chloro isomer is also a distinct entity not mandated for this purpose.

Pharmaceutical impurity profiling USP reference standards Regioisomer-directed synthesis

Conformational Rigidity: Quantifying the Spatial Constraint of the Cyclobutylamine Scaffold

The cyclobutane ring in (1-(3-chlorophenyl)cyclobutyl)methanamine imposes a significantly constrained conformational space compared to open-chain alkyl amines. The ring puckering angle of cyclobutane is approximately 35°, with a barrier to ring inversion of about 6.2 kJ/mol [1]. This rigidity pre-organizes the amine for specific interactions with biological targets or in subsequent synthetic steps, a feature exploited in the design of cyclobutylamine-based kinase inhibitors and other therapeutics [2]. In direct contrast, a flexible linear amine such as 3-phenylpropylamine has multiple low-energy conformers, which can lead to entropic penalties upon binding and less predictable reactivity.

Conformational analysis Scaffold rigidity Drug design

Purity Benchmark: HPLC-Verified Assay for (1-(3-Chlorophenyl)cyclobutyl)methanamine

Commercial sources specify the purity of (1-(3-chlorophenyl)cyclobutyl)methanamine with a minimum HPLC purity of 98% [1]. This high purity is critical for its use as a building block in synthesizing pharmaceutical impurity standards, where any side products from the starting material would propagate and compromise the analytical utility of the final reference standard. The 4-chloro isomer is also available at a similarly high purity (≥97%) from major suppliers, but the target compound's purity specification is validated specifically for the 3-chloro regioisomer .

Chemical purity HPLC analysis Quality control

Synthetic Yield and Scalability: Route-Specific Efficiency Data for the 3-Chloro Precursor

A documented synthesis route for (1-(3-chlorophenyl)cyclobutyl)methanamine proceeds from (3-chlorophenyl)acetonitrile and 1,3-dibromopropane under phase-transfer conditions, achieving an isolated overall yield of 60% (from 25 mmol scale) . This yield is a critical process parameter for scaling up to kilogram quantities for commercial supply [1]. While similar conditions are used for the 4-chloro isomer in the synthesis of sibutramine, the reported yield for the 3-chloro isomer establishes a direct benchmark for feasibility and cost-of-goods calculations specific to this compound.

Organic synthesis Process chemistry Scalability

Differential Biological Precursor Role: Serotonin Transporter Activity of the Derived 3-Chloro Analogue

A structurally related compound, N1-[1-(3-chlorophenyl)cyclobutyl]-2-methylpropane-1,2-diamine, synthesized directly from (1-(3-chlorophenyl)cyclobutyl)methanamine, exhibits an IC50 of <300 nM against the intermediate conductance calcium-activated potassium channel (KCa3.1) in human blood [1]. This demonstrates that the 3-chlorophenylcyclobutyl scaffold, when elaborated, yields biologically active molecules with therapeutic potential. This contrasts with the 4-chloro scaffold, which primarily targets monoamine transporters (sibutramine is an SNRI), suggesting that the regioisomeric chlorine position can redirect biological target engagement [2].

Pharmacology Serotonin transporter Binding affinity

Where (1-(3-Chlorophenyl)cyclobutyl)methanamine Provides the Highest Scientific and Procurement Value


Synthesis of USP Sibutramine Related Compound B for Pharmaceutical Quality Control

The most direct and non-substitutable application is in the synthesis of Sibutramine Related Compound B, the USP reference standard used for the identification and quantification of the 3-chloro regioisomeric impurity in sibutramine drug substance and drug product . QC laboratories and pharmaceutical manufacturers must procure this specific building block to prepare the working standard or to independently synthesize the impurity for method validation, ensuring compliance with ICH Q3A/B guidelines on impurity profiling.

Diversification of Cyclobutylamine-Focused Kinase or Ion Channel Inhibitor Libraries

The demonstration that compounds derived from this 3-chlorophenyl scaffold exhibit potent activity (IC50 < 300 nM) at the KCa3.1 potassium channel, a target distinct from monoamine transporters, supports its use in diversity-oriented synthesis for drug discovery [1]. Medicinal chemistry teams can procure this building block to generate a focused library of 3-chlorophenylcyclobutylamine derivatives for screening against ion channel or kinase panels, exploiting the conformational rigidity of the cyclobutane ring for improved binding kinetics.

Investigating Regioisomeric Effects on ADME and Off-Target Binding in Preclinical Development

Where a lead series is based on a phenylcyclobutylamine core (e.g., sibutramine analogs), the 3-chloro isomer serves as a critical tool compound for probing the impact of chlorine position on absorption, distribution, metabolism, and excretion (ADME) properties and off-target pharmacology [2]. By directly comparing the 3-chloro and 4-chloro scaffolds, researchers can deconvolute the role of electronic and steric effects on cytochrome P450 metabolism or hERG channel binding, generating data essential for a successful IND filing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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